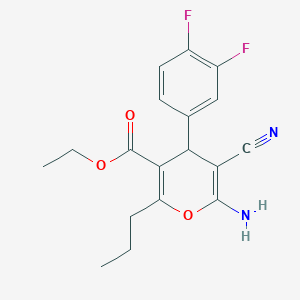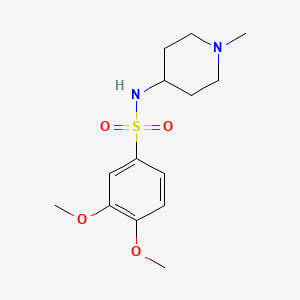
ethyl 6-amino-5-cyano-4-(3,4-difluorophenyl)-2-propyl-4H-pyran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-amino-5-cyano-4-(3,4-difluorophenyl)-2-propyl-4H-pyran-3-carboxylate is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a pyranocarboxylate derivative that has been found to exhibit a range of interesting biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of ethyl 6-amino-5-cyano-4-(3,4-difluorophenyl)-2-propyl-4H-pyran-3-carboxylate is not fully understood, but it is thought to involve interference with various cellular processes. It has been suggested that the compound may act by inhibiting the activity of enzymes involved in DNA replication or by disrupting cell membrane integrity.
Biochemical and Physiological Effects:
Ethyl 6-amino-5-cyano-4-(3,4-difluorophenyl)-2-propyl-4H-pyran-3-carboxylate has been found to exhibit a range of interesting biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, as well as to inhibit the growth of certain bacterial and fungal species. Additionally, the compound has been found to exhibit anti-inflammatory and antioxidant activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl 6-amino-5-cyano-4-(3,4-difluorophenyl)-2-propyl-4H-pyran-3-carboxylate in lab experiments is its ability to induce specific biological effects, such as apoptosis or inhibition of bacterial growth. However, the compound may also exhibit off-target effects or toxicity at higher concentrations, which can limit its usefulness in certain applications.
Orientations Futures
There are a number of potential future directions for research on ethyl 6-amino-5-cyano-4-(3,4-difluorophenyl)-2-propyl-4H-pyran-3-carboxylate. One area of interest is the development of more efficient synthesis methods that can produce the compound in larger quantities. Additionally, further investigation is needed to fully understand the mechanism of action and potential therapeutic applications of the compound. Finally, research on the toxicity and safety of ethyl 6-amino-5-cyano-4-(3,4-difluorophenyl)-2-propyl-4H-pyran-3-carboxylate is needed to fully evaluate its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of ethyl 6-amino-5-cyano-4-(3,4-difluorophenyl)-2-propyl-4H-pyran-3-carboxylate involves a multistep process that requires a number of reagents and careful control of reaction conditions. One common method involves the reaction of ethyl cyanoacetate with 3,4-difluorobenzaldehyde, followed by the addition of propylamine and subsequent cyclization to form the pyran ring. The resulting compound can then be further modified to introduce the amino and carboxylate groups.
Applications De Recherche Scientifique
Ethyl 6-amino-5-cyano-4-(3,4-difluorophenyl)-2-propyl-4H-pyran-3-carboxylate has been investigated for a range of potential scientific applications, including as a potential therapeutic agent for various diseases. It has been found to exhibit cytotoxic effects against certain cancer cell lines, as well as antimicrobial activity against a range of bacterial and fungal species.
Propriétés
IUPAC Name |
ethyl 6-amino-5-cyano-4-(3,4-difluorophenyl)-2-propyl-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O3/c1-3-5-14-16(18(23)24-4-2)15(11(9-21)17(22)25-14)10-6-7-12(19)13(20)8-10/h6-8,15H,3-5,22H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBAWINRULKAHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(C(=C(O1)N)C#N)C2=CC(=C(C=C2)F)F)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(3-chloro-4-isopropoxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4976210.png)

![ethyl 1,7-dimethyl-3-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4976222.png)
![4-(4-bromophenyl)-6-(4-morpholinylcarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4976230.png)
![N-[(cyclopentylamino)carbonothioyl]-4-propoxybenzamide](/img/structure/B4976233.png)


![N-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine](/img/structure/B4976265.png)
![N-dibenzo[a,c]phenazin-11-yl-N'-(2-hydroxyethyl)thiourea](/img/structure/B4976279.png)
![1-benzyl-4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B4976281.png)

![(3-amino-6-heptylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone](/img/structure/B4976300.png)

![5-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4976309.png)